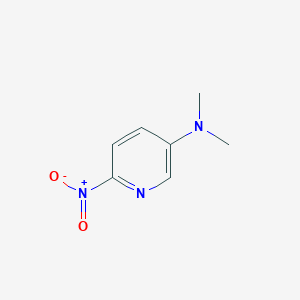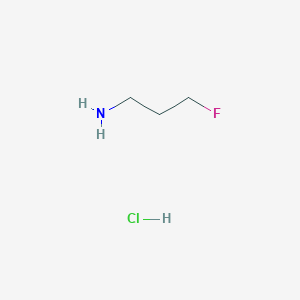
5-Oxo-5-(4-pyridyl)valeric acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Oxo-5-(4-pyridyl)valeric acid is a compound that is not directly described in the provided papers. However, the papers do discuss related compounds with similar structural motifs. For instance, the synthesis of diastereomeric 4-amino- and 4-hydroxy-3-(p-chlorophenyl)-valeric acids is described, which shares the valeric acid backbone with the compound of interest . Additionally, the study of 5-oxo-1-phenyl-4-(piperidin-1-ylmethyl)pyrrolidine-3-carboxylic acid provides insights into the spectroscopic properties of a compound with a 5-oxo group and a substituted pyrrolidine ring, which may have similarities in chemical behavior to this compound .
Synthesis Analysis
The synthesis of related compounds involves starting from a 4-oxo-valeric acid derivative and introducing various substituents such as amino or hydroxy groups and aromatic rings . Although the exact synthesis of this compound is not detailed, it can be inferred that similar synthetic strategies could be employed, such as functional group transformations and ring closure reactions to obtain the desired pyridyl substituent.
Molecular Structure Analysis
The molecular structure of compounds similar to this compound has been analyzed using X-ray crystallography, as in the case of cis-4-(p-bromophenyl)-5-methyl-2-pyrrolidinone . This technique allows for the determination of the three-dimensional arrangement of atoms within a molecule, which is crucial for understanding its reactivity and interactions with other molecules.
Chemical Reactions Analysis
The chemical reactions of related compounds involve the formation of lactones and lactams from the corresponding carboxylic acids . These reactions are significant as they can influence the bioactivity of the compounds. The biochemistry of threo-3-(p-chlorophenyl)-4-amino-valeric acid is also presented, which may provide insights into potential biochemical pathways and reactions for this compound.
Physical and Chemical Properties Analysis
The physical and chemical properties of a structurally similar compound, 5-oxo-1-phenyl-4-(piperidin-1-ylmethyl)pyrrolidine-3-carboxylic acid, were investigated using various spectroscopic techniques and quantum chemical methods . These studies included the analysis of Mulliken charges, HOMO and LUMO energies, thermodynamic parameters, molecular electrostatic potential, intermolecular interactions, dipole moment, polarizability, and first-order polarizability. Such properties are essential for understanding the behavior of the compound under different conditions and its potential applications.
Aplicaciones Científicas De Investigación
Catalytic Pyrolysis and Biofuel Production
5-Oxo-5-(4-pyridyl)valeric acid, a derivative of valeric acid, has been studied for its potential in catalytic pyrolysis, which is key for biofuel production. Research indicates that valeric acid can be transformed into valuable biofuels and chemicals through catalytic pyrolysis on various nano-catalysts, revealing different mechanisms and kinetic parameters in these processes (Kulyk et al., 2017).
Metal Complexes and Magnetic Properties
The chemistry of 2-pyridyl oximes, closely related to this compound, has been explored for developing metal complexes with intriguing magnetic properties. These studies have led to the discovery of novel Co5 and Ni4 metal complexes that exhibit unique structures and potential for applications in magnetics (Dimakopoulou et al., 2022).
Microwave Activation in Heterocycle Synthesis
Research into the oxidation of heterocycles under microwave irradiation has shown that this compound can be formed by oxidizing pyridine and its derivatives. This method presents a novel approach to synthesizing nitrogen heterocycles, which are important in various chemical and pharmaceutical applications (Khrustalev et al., 2008).
Coordination Polymers and Supramolecular Chemistry
Studies in the field of coordination polymers have utilized derivatives of this compound. These polymers exhibit diverse structures and properties, contributing to advancements in materials science, particularly in the context of molecular architecture and interactions (Wen et al., 2010).
Biomass Oxidation and Polymer Production
This compound and its relatives play a role in the oxidation of biomass-derived compounds. For instance, the efficient oxidation of 5-hydroxymethylfurfural to 2,5-furandicarboxylic acid, a key process in biopolymer production, has been catalyzed by compounds related to this compound (Gao et al., 2015).
Propiedades
IUPAC Name |
5-oxo-5-pyridin-4-ylpentanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO3/c12-9(2-1-3-10(13)14)8-4-6-11-7-5-8/h4-7H,1-3H2,(H,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQZMNZRMIJRDBR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1C(=O)CCCC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30620417 |
Source


|
| Record name | 5-Oxo-5-(pyridin-4-yl)pentanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30620417 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
4940-07-2 |
Source


|
| Record name | 5-Oxo-5-(pyridin-4-yl)pentanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30620417 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![1-[5-(Trifluoromethyl)pyridin-2-yl]piperidin-4-ol](/img/structure/B1323412.png)





![1-(8-Benzyl-3,8-diazabicyclo[3.2.1]octan-3-yl)-2,2,2-trifluoroethanone](/img/structure/B1323421.png)


